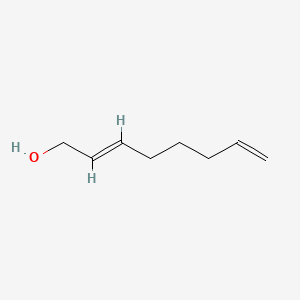

2,7-Octadien-1-OL

Description

Significance of Allylic Alcohols in Synthetic Transformations

Allylic alcohols are a crucial class of compounds in organic synthesis, serving as versatile building blocks for a wide array of chemical transformations. sioc-journal.cnpnas.org Their utility lies in the reactivity of the C=C double bond, which can act as a "handle" for further functional group manipulations. sioc-journal.cn These compounds are key intermediates in the asymmetric total synthesis of numerous natural products and bioactive pharmaceutical compounds. sioc-journal.cnpnas.org

One of the most powerful applications of allylic alcohols is in nucleophilic substitution reactions. sioc-journal.cn Direct substitution, where the hydroxyl group is replaced by a nucleophile, is considered an environmentally favorable or "green" method because the only byproduct is water. sioc-journal.cnthieme-connect.com This contrasts with traditional methods that require converting the alcohol to a better leaving group, generating stoichiometric waste. sioc-journal.cnthieme-connect.com These direct allylations can be catalyzed by Lewis and Brønsted acids to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. sioc-journal.cn

Furthermore, transition metal complexes can catalyze the isomerization of allylic alcohols into carbonyl compounds, effectively making them latent enol or enolate equivalents. scispace.com This strategy has been integrated into tandem reactions to form new C-C or C-heteroatom bonds. scispace.com The development of organocatalytic processes has also provided efficient and enantioselective routes to optically active allylic alcohols and their derivatives, which are otherwise challenging to obtain. pnas.org

Historical Context of 2,7-Octadien-1-OL Research and Development

The most significant method for producing this compound is the telomerization of 1,3-butadiene (B125203) with water. This specific reaction was first reported in 1970 by Atkins. rsc.org The process involves the catalytic dimerization of two butadiene molecules with the addition of a water molecule to form the C8 alcohol.

Industrial interest in this process grew substantially over the following decades. rsc.org A key challenge in making this reaction commercially viable was the development of an efficient catalytic system that provides high selectivity for the desired linear isomer, this compound, and allows for easy recovery and reuse of the expensive catalyst. googleapis.comwipo.int Research led to the development of palladium-based catalysts, often used with water-soluble phosphine (B1218219) ligands. googleapis.comvulcanchem.com The presence of carbon dioxide was found to be beneficial, inhibiting the unwanted dimerization of butadiene. rsc.org Companies like Kuraray have been instrumental in studying and patenting aspects of this process, establishing it as an industrially relevant route. rsc.org For instance, a method was developed that involves using a palladium catalyst with a water-soluble triarylphosphine ligand, a tertiary amine, and carbon dioxide, which enhances selectivity and allows for efficient catalyst recovery through phase separation. googleapis.comwipo.int

Overview of Key Academic Research Trajectories for this compound

Current research on this compound primarily follows two main trajectories: optimizing its synthesis and expanding its applications as a chemical intermediate.

Optimization of Synthesis: A major focus of research is on improving the efficiency and sustainability of the telomerization of butadiene and water. This includes the design of advanced catalyst systems to enhance selectivity for this compound and to facilitate the separation and recycling of the expensive palladium catalyst. googleapis.comwipo.int One patented method achieves this by using a specific water-soluble triarylphosphine ligand, which allows the catalyst to be recovered from the aqueous phase after the reaction, while the product is extracted into an organic solvent. googleapis.comwipo.int This approach not only simplifies catalyst recycling but also improves the reaction rate. wipo.int

Synthetic Applications and Derivatization: this compound is a valuable starting material for synthesizing other industrially important chemicals. googleapis.com A significant research area is its isomerization into 7-octenal. googleapis.comwipo.int This reaction is typically carried out in the gas phase using copper-based catalysts. wipo.intgoogle.com The resulting 7-octenal can be further converted via hydroformylation to 1,9-nonanedial, which in turn can be transformed into 1,9-nonanediamine through reductive amination. googleapis.comvulcanchem.com 1,9-Nonanediamine is a monomer used in the production of polymers, highlighting the industrial value of the entire synthetic chain originating from this compound. googleapis.com Other documented reactions include its hydrogenation to produce octanols and its formylation followed by heating in the presence of a palladium catalyst to produce 1,7-octadiene (B165261). google.comprepchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| IUPAC Name | octa-2,7-dien-1-ol | nih.gov |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | cymitquimica.com |

| CAS Number | 23578-51-0 | nih.gov |

Table 2: Key Reactions and Products of this compound

| Reaction Type | Reagents/Catalyst | Key Product(s) | Significance | Source(s) |

|---|---|---|---|---|

| Isomerization | Copper-based catalyst (gas phase) | 7-Octenal | Precursor for 1,9-nonanedial | googleapis.comwipo.intgoogle.com |

| Hydrogenation | Nickel-on-diatomaceous earth catalyst, H₂ | Octanols, Octenols | Production of saturated alcohols | prepchem.com |

| Formylation & Elimination | Formic acid, then Pd catalyst | 1,7-Octadiene | Production of a diene | google.com |

| Telomerization (Synthesis) | Butadiene, H₂O, Pd catalyst, phosphine ligand, CO₂ | this compound | Primary industrial synthesis route | googleapis.comrsc.orgwipo.int |

Structure

3D Structure

Properties

CAS No. |

23578-51-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-2,7-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |

InChI Key |

YHYGSIBXYYKYFB-UHFFFAOYSA-N |

SMILES |

C=CCCCC=CCO |

Isomeric SMILES |

C=CCCC/C=C/CO |

Canonical SMILES |

C=CCCCC=CCO |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Octadien 1 Ol

Catalytic Telomerization of 1,3-Butadiene (B125203) with Water

The most prominent and industrially relevant method for synthesizing 2,7-octadien-1-ol is the telomerization of 1,3-butadiene with water. This reaction involves the dimerization of 1,3-butadiene with the simultaneous addition of a water molecule, a nucleophile, to form the desired octadienol. rsc.orgresearchgate.net The process is typically conducted in the presence of a palladium catalyst, often in a two-phase system to facilitate catalyst recycling. rsc.orgsciopen.com

Palladium-Catalyzed Telomerization Systems

Palladium complexes are highly effective catalysts for the telomerization of 1,3-butadiene with water. google.comsciopen.com These systems offer high activity and selectivity, making them the cornerstone of industrial production methods. juniperpublishers.com The efficiency of these catalytic systems is heavily influenced by the choice of ligands, co-catalysts, and reaction conditions.

The development of specialized ligands is crucial for achieving high efficiency and selectivity in the palladium-catalyzed telomerization of butadiene. Water-soluble phosphine (B1218219) ligands are particularly significant as they allow the reaction to be carried out in aqueous or biphasic systems, which simplifies catalyst recovery and reuse. rsc.orggoogle.com

A key innovation in this area is the use of water-soluble triarylphosphines that contain sulfonate groups. google.comgoogleapis.com For instance, sodium 2-(diphenylphosphino)benzenesulfonate is a phosphine ligand precursor used in a basic aqueous sulfolane (B150427) solution. rsc.org The presence of sulfonate groups imparts water solubility to the palladium catalyst, enabling it to be retained in the aqueous phase while the product, this compound, is extracted into an organic solvent. juniperpublishers.comgoogle.com This facilitates efficient catalyst recycling. google.comresearchgate.net

The structure of the phosphine ligand also plays a critical role. Monodentate phosphine ligands, such as tri-p-tolylphosphine (B94635) and triphenylphosphine, have been shown to favor the telomerization pathway. chinesechemsoc.org In contrast, bidentate phosphine ligands often lead to different products, such as 1,4-addition adducts. chinesechemsoc.orgchinesechemsoc.org The electronic properties and steric bulk of the phosphine ligand can significantly impact the reaction's activity and selectivity. For example, electron-rich bidentate phosphines like XantPhos and DPEPhos promote addition reactions, while monodentate ligands favor telomerization. chinesechemsoc.org The bite angle of diphosphine ligands also affects catalyst activity, with larger bite angles leading to improved conversion. rsc.org

Novel phosphine ligands, such as those based on (benzo)furylphosphines, have demonstrated high efficiency, enabling quantitative yields and high productivity even at ambient temperatures. rsc.org Another example is the use of tris(p-methoxyphenyl)phosphine, which, in conjunction with additives, achieved high catalyst turnover and excellent selectivity. rsc.org

| Ligand Type | Example(s) | Key Features |

| Water-Soluble Phosphines | Triarylphosphines with sulfonate groups (e.g., sodium 2-(diphenylphosphino)benzenesulfonate) | Enables reaction in aqueous/biphasic systems, facilitating catalyst recycling. rsc.orggoogle.com |

| Monodentate Phosphines | Tri-p-tolylphosphine, Triphenylphosphine (PPh3), Tris(o-methoxyphenyl)phosphine (TOMPP) | Favors the telomerization pathway. chinesechemsoc.orgresearchgate.net |

| Bidentate Phosphines | XantPhos, DPEPhos, dppm, dppe, dppp | Often promote addition reactions rather than telomerization. Ligand bite angle influences activity. rsc.orgchinesechemsoc.org |

| Novel Phosphine Ligands | (Benzo)furylphosphines, Tris(p-methoxyphenyl)phosphine | Can lead to quantitative yields and high productivity. rsc.orgrsc.org |

Co-catalysts and additives are essential for optimizing the palladium-catalyzed telomerization of butadiene with water. Tertiary amines and carbon dioxide are particularly important components of these reaction systems. google.comgoogleapis.com

Tertiary amines, such as triethylamine, are often added to the reaction mixture. juniperpublishers.com The structure of the amine can have a drastic effect on the reaction rate and selectivity. rsc.orgsciopen.com In some systems, a tertiary amine is a required component for the production of this compound. google.comgoogleapis.com

Carbon dioxide also plays a crucial role. It is often used to maintain the reaction equilibrium and can significantly enhance the reaction rate. researchgate.net In a patented method, the telomerization is carried out in the presence of a palladium catalyst, a tertiary amine, and carbon dioxide. google.comgoogleapis.com The presence of carbon dioxide is also a key factor in the phase separation step for product isolation and catalyst recovery. google.com In some cases, a phosphonium (B103445) bicarbonate, formed from the octadienol product and carbon dioxide, acts as a ligand. juniperpublishers.com

Other additives, such as p-hydroquinone and N,N-diisopropylethylamine, have been used in specific catalytic systems to achieve high turnover numbers and selectivity. rsc.org

| Additive/Co-Catalyst | Function |

| Tertiary Amines | Required for the reaction; influences rate and selectivity. rsc.orgsciopen.comgoogle.comgoogleapis.com |

| Carbon Dioxide | Enhances reaction rate; maintains equilibrium; facilitates catalyst recovery. google.comgoogleapis.comresearchgate.net |

| Other Additives | (e.g., p-hydroquinone, N,N-diisopropylethylamine) Used in specific systems to boost performance. rsc.org |

The mechanism of palladium-catalyzed telomerization is a complex process involving several key steps. The reaction is believed to initiate with the formation of a bis-π-allylpalladium intermediate through the oxidative cyclization of two butadiene molecules with a Pd(0) species. chinesechemsoc.orgmdpi.comresearchgate.net

This bis-π-allylpalladium complex is a crucial intermediate. The subsequent steps involve the attack of a nucleophile, in this case, water, on the allylic system. The nature of the phosphine ligand coordinated to the palladium center plays a significant role in determining the outcome of this nucleophilic attack, influencing both chemo- and regioselectivity. researchgate.net

For the reaction to proceed, a proton-containing nucleophile is required. rsc.org The addition of the nucleophile can occur at different positions of the C8 chain, leading to either linear or branched products. The selectivity for the desired linear product, this compound, is influenced by factors such as the ligand-to-metal ratio and the concentration of reactants. researchgate.net

Controlling stereoselectivity and regioselectivity is a major focus in the development of telomerization catalysts. The goal is to maximize the yield of the desired linear isomer, this compound, while minimizing the formation of branched isomers and other by-products. researchgate.net

The choice of ligand is a primary tool for controlling regioselectivity. As mentioned, monodentate phosphine ligands generally favor the formation of the linear telomerization product, while bidentate ligands can lead to branched products or other reaction pathways. chinesechemsoc.orgchinesechemsoc.org For instance, in the telomerization of butadiene with methanol (B129727), low triphenylphosphine/palladium ratios favor the linear product. researchgate.netresearchgate.net

The reaction conditions, including temperature and substrate ratios, also exert a significant influence on selectivity. researchgate.netresearchgate.net For example, selectivities of up to 97% for the linear telomerization product with methanol can be achieved at temperatures below 50 °C with low phosphine/palladium and butadiene/methanol ratios. researchgate.net In the synthesis of this compound, selectivities of 92-94% have been reported. juniperpublishers.com

Asymmetric telomerization has also been explored to control stereoselectivity, although this is a less developed area. chinesechemsoc.org Synergistic catalysis using a chiral primary amine and an achiral palladium catalyst has shown promise in achieving high enantioselectivity for telomerization products. chinesechemsoc.orgchinesechemsoc.org

Mechanistic Insights into Palladium-Mediated Telomerization

Alternative Transition Metal Catalysts in Telomerization (e.g., Platinum)

While palladium is the most widely used and effective catalyst for the telomerization of butadiene with water, other transition metals have been investigated. Platinum-based catalysts are a notable alternative. researchgate.net However, palladium complexes generally exhibit superior activity and selectivity for this specific transformation. rsc.org The majority of industrial and academic research has consequently focused on the optimization of palladium-based systems. rsc.org

Process Optimization for Enhanced Yield and Selectivity in this compound Production

The predominant industrial synthesis of this compound is the palladium-catalyzed telomerization of butadiene with water. This process involves the coupling of two butadiene molecules with one molecule of water. scielo.brvulcanchem.com Extensive research has focused on optimizing reaction conditions to improve the yield and selectivity towards the desired linear isomer, this compound, over byproducts like 3,8-octadien-1-ol and various oligomers. vulcanchem.com

Key to the process is the use of a sophisticated catalytic system, often in a biphasic solvent system to facilitate catalyst recovery and reuse. vulcanchem.comjuniperpublishers.com A water-soluble palladium catalyst, typically comprising a palladium source like palladium acetate (B1210297) (Pd(OAc)₂) and a sulfonated phosphine ligand (e.g., TPPTS - triphenylphosphine-3,3',3''-trisulfonate), is frequently employed. vulcanchem.comjuniperpublishers.com The presence of a tertiary amine and carbon dioxide is crucial; CO₂ not only enhances catalyst stability but also helps in phase separation for efficient product extraction. google.comwipo.intgoogleapis.com

Table 1: Optimized Parameters for Catalytic Telomerization of Butadiene

| Parameter | Detail / Value | Role / Significance | Source(s) |

|---|---|---|---|

| Catalyst System | Pd⁰/Pd²⁺ with water-soluble phosphine ligands (e.g., TPPTS) | Facilitates the coupling of butadiene and water. Water-soluble ligands keep the catalyst in the aqueous phase for easy separation. | vulcanchem.comjuniperpublishers.comgoogle.com |

| Co-Catalysts | Tertiary amines (e.g., NEt₃), Carbon Dioxide (CO₂) | The amine acts as a base. CO₂ stabilizes the catalyst, inhibits unwanted dimerization of butadiene, and aids in phase separation. | vulcanchem.comgoogle.comwipo.int |

| Solvent System | Biphasic: Aqueous sulfolane / Organic phase (e.g., hexane) | Sulfolane improves catalyst retention and solubility, while the organic phase extracts the product, enabling continuous operation and catalyst recycling. | juniperpublishers.comgoogle.com |

| Temperature Range | 60–100°C | Optimizes catalyst activity and reaction rate. | vulcanchem.com |

| Pressure | 1–5 MPa (butadiene partial pressure) | Maintains reactant concentration and reaction equilibrium. | vulcanchem.com |

| Product Extraction | Phase separation with an organic solvent (dielectric constant 2-18) | Allows for efficient separation of the product from the aqueous catalyst phase, enhancing catalyst recovery (>90%). | google.comwipo.int |

Alternative Synthetic Routes to this compound and its Analogues

While telomerization is the dominant method, several alternative strategies exist for the synthesis of this compound and its structural relatives. These routes often start from different precursors and employ distinct catalytic transformations.

Hydroformylation, or oxo synthesis, is a fundamental industrial process for producing aldehydes from alkenes using syngas (a mixture of carbon monoxide and hydrogen). rsc.org In principle, an alcohol like this compound could be synthesized via a sequence involving the hydroformylation of a C7 precursor followed by hydrogenation.

However, in the context of C8 chemistry derived from butadiene, this pathway is less direct. More commonly, this compound itself serves as a key precursor for subsequent hydroformylation reactions. vulcanchem.comgoogleapis.com For instance, this compound is first isomerized to 7-octen-1-al, which is then hydroformylated to produce 1,9-nonanedial, a valuable intermediate for polymers. vulcanchem.comgoogleapis.com

General multi-step approaches for producing alcohols involve a hydroformylation step catalyzed by a homogeneous catalyst (often cobalt or rhodium-based) followed by a distinct hydrogenation step, which may use a heterogeneous catalyst. rsc.org This two-step sequence allows for the optimization of each reaction independently, avoiding side reactions like the hydrogenation of the initial olefin that can occur in one-pot systems. rsc.org

The selective reduction of the aldehyde group in 2,7-octadienal presents a direct route to this compound. This transformation requires a reducing agent that can selectively act on the carbonyl group without affecting the two carbon-carbon double bonds present in the molecule.

The reverse reaction, the dehydrogenation of this compound to 2,7-octadienal, is a known process that occurs during the isomerization of the alcohol to 7-octen-1-al over copper-based catalysts. google.com This indicates that the selective hydrogenation of the aldehyde in the presence of the diene system is chemically specific. The synthesis of unsaturated alcohols via the reduction of the corresponding unsaturated aldehydes is a common transformation in organic chemistry. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often used for such purposes, typically under mild conditions that preserve olefinic structures. While specific research data on the reduction of 2,7-octadienal to this compound is not prominently detailed, the principle is well-established for related unsaturated carbonyl compounds.

An alternative synthetic approach involves the rearrangement or isomerization of cyclic precursors. The isomerization of cyclooctene (B146475) oxide (9-oxabicyclo[6.1.0]nonane) has been explored as a potential route to unsaturated C8 alcohols, including this compound. scielo.brnih.gov This method involves the catalytic ring-opening of the epoxide to form various linear unsaturated alcohols.

This transformation can be promoted by solid acid or base catalysts. scielo.br However, research indicates that such routes can suffer from significant drawbacks, including low yields and the need for harsh reaction conditions. scielo.br The reaction often produces a mixture of isomers, and achieving high selectivity for this compound remains a challenge. For example, tungsten-based catalysts have been studied for the epoxidation of cyclooctene, and other work has focused on the subsequent rearrangement of the resulting epoxide. rsc.orgrsc.org The complexity of controlling the rearrangement pathways makes this a less common method compared to the telomerization of butadiene.

Reactivity and Chemical Transformations of 2,7 Octadien 1 Ol

Isomerization Reactions of 2,7-Octadien-1-OL

The isomerization of this compound is a key reaction, particularly for the production of valuable aldehydes. This transformation typically involves the migration of a double bond and the tautomerization of the alcohol to a carbonyl group.

Formation of Aldehyde Derivatives (e.g., 7-Octenal)

A significant application of this compound is its isomerization to 7-octenal. researcher.lifevulcanchem.com This process is a crucial step in the industrial synthesis of various compounds, such as 1,9-nonanedialdehyde, which can be further converted to 1,9-nonanediamine, a monomer used in polymer production. vulcanchem.com The isomerization reaction effectively converts the allylic alcohol functionality in this compound into an aldehyde. The reaction is typically carried out in the gas phase over a heterogeneous catalyst.

The formation of 7-octenal from this compound can be achieved with high selectivity and conversion rates under optimized conditions. researchgate.netwipo.int However, side reactions can occur, leading to the formation of by-products such as 2,7-octadien-1-al, which can negatively impact catalyst activity and the purity of the desired product. google.comgoogle.com

Catalyst Systems for Isomerization (e.g., Copper, Chromium, Zinc Composites)

The isomerization of this compound to 7-octenal is commonly facilitated by metal-based catalysts. Copper catalysts are particularly prevalent for this transformation. google.com The process often involves passing a mixture of this compound and hydrogen over the copper catalyst in the gas phase. google.com

Composite catalysts containing copper, chromium, and zinc have also been shown to be effective for this isomerization. google.comscielo.br These multi-component systems can offer enhanced stability and selectivity. For instance, a patent describes the use of a metal oxide catalyst containing at least two metals from the group of copper, chromium, and zinc for the isomerization of this compound. google.com Another approach utilizes a copper-based catalyst precursor containing copper, iron, aluminum, and calcium silicate, which is fired at high temperatures and then reduced to obtain the active catalyst. wipo.int The composition of these catalysts plays a crucial role in their performance, influencing both conversion rates and selectivity towards 7-octenal. google.com

Below is a table summarizing various catalyst systems used for the isomerization of this compound.

| Catalyst System | Description | Operating Conditions | Reference(s) |

| Copper-based | Reduced copper catalysts, often used in the gas phase. | Gas phase, with co-feed of hydrogen. | google.com |

| Copper-Chromium | Mixed metal oxide catalysts. | Isomerization of this compound. | google.com |

| Copper-Zinc | Mixed metal oxide catalysts. | Often supported on materials like alumina. | google.comcandcs.de |

| Copper-Chromium-Zinc | Composite metal oxide catalysts. | Employed for the isomerization to 7-octenal at 180-250 °C. | google.comscielo.br |

| Copper-Iron-Aluminum-Calcium Silicate | Fired precursor, reduced to an active copper-based catalyst. | Gas phase, fixed-bed reaction system. | wipo.int |

Mechanistic Aspects of Isomerization Pathways

The isomerization of this compound to 7-octenal is not a simple intramolecular rearrangement. The generally accepted mechanism involves a formal isomerization that proceeds through a two-step sequence: dehydrogenation followed by hydrogenation. google.comgoogle.com

Dehydrogenation: The allylic alcohol moiety of this compound first undergoes dehydrogenation on the catalyst surface to form the corresponding α,β-unsaturated aldehyde, 2,7-octadien-1-al. google.comgoogle.com

Hydrogenation: The conjugated carbon-carbon double bond in the intermediate, 2,7-octadien-1-al, is then selectively hydrogenated to yield the final product, 7-octenal. google.comgoogle.com

The hydrogen required for the second step can be supplied externally or can originate from the initial dehydrogenation step. However, the hydrogen formed in situ can also participate in side reactions, leading to the accumulation of the intermediate 2,7-octadien-1-al as a by-product if the hydrogenation step is not efficient. google.comgoogle.com To suppress the formation of this by-product and maintain catalyst activity, the reaction is often carried out with a controlled co-feed of hydrogen. google.com

Oxidative and Reductive Transformations of this compound

The presence of both a hydroxyl group and olefinic bonds allows for selective oxidation and reduction reactions, further highlighting the synthetic utility of this compound.

Selective Oxidation of the Hydroxyl Group to Carbonyls

The primary alcohol group in this compound can be selectively oxidized to an aldehyde, specifically 2,7-octadien-1-al, while leaving the double bonds intact. This transformation is a common reaction for allylic alcohols. jove.comorganic-chemistry.orgthieme-connect.com Various oxidizing agents can be employed for this purpose.

Activated manganese (IV) dioxide (MnO₂) is a highly selective reagent for the oxidation of allylic and benzylic alcohols. jove.com The reaction proceeds via a radical intermediate on the surface of the insoluble MnO₂. jove.com Other methods include the use of chromic acid or palladium cluster catalysts in the presence of molecular oxygen. organic-chemistry.orgnih.gov The selective oxidation of primary allylic alcohols to α,β-unsaturated aldehydes can also be achieved using selenium(IV) oxide-tert-butyl hydroperoxide-silicon(IV) oxide, a system that leaves secondary allylic, benzylic, and saturated alcohols unaffected. thieme-connect.com

The table below presents some reagents for the selective oxidation of allylic alcohols.

| Reagent/Catalyst System | Product Type | Key Features | Reference(s) |

| Activated Manganese (IV) Dioxide (MnO₂) | Aldehyde | Highly selective for allylic and benzylic alcohols. | jove.com |

| Chromic Acid (Jones Oxidation) | Aldehyde | Effective for oxidizing allylic alcohols. | organic-chemistry.org |

| Selenium(IV) oxide-tert-butyl hydroperoxide-silicon(IV) oxide | Aldehyde | Selective for primary allylic alcohols. | thieme-connect.com |

| Platinum Black Catalyst with H₂O₂ | Aldehyde | Uses electrochemically generated hydrogen peroxide. | rsc.org |

| Palladium Cluster Catalysts with O₂ | α,β-Unsaturated Aldehyde | Highly selective oxidation. | nih.gov |

Hydrogenation of Olefinic Bonds in this compound

The carbon-carbon double bonds in this compound can be reduced through catalytic hydrogenation. vulcanchem.com The extent of hydrogenation can be controlled to yield either partially or fully saturated products. Selective hydrogenation of the diene to a monoene is possible, as is the complete hydrogenation to the saturated alcohol, 1-octanol (B28484). rsc.org

The selective hydrogenation of conjugated dienes to monoenes is often achieved using palladium catalysts. researchgate.netrsc.orgscielo.br For instance, alkanethiolate-capped palladium nanoparticles have been shown to be effective for the selective hydrogenation of conjugated dienes to monoenes under mild conditions. rsc.org The complete hydrogenation of this compound to 1-octanol is a step in some industrial processes. rsc.org This can be carried out using catalysts such as nickel-on-diatomaceous earth under elevated temperature and pressure. prepchem.com

Chemo- and Regioselective Considerations in Functional Group Interconversions

The presence of both a hydroxyl group and two double bonds in this compound necessitates careful consideration of chemo- and regioselectivity during chemical transformations. Selective reaction at one functional group while leaving the others intact is a key challenge and a testament to the versatility of modern synthetic methods.

Oxidation of the primary alcohol to an aldehyde, for instance, can be achieved using various reagents. Gas-phase isomerization utilizing a copper-based catalyst has been shown to selectively yield 7-octenal. This process highlights the ability to target the alcohol functionality while preserving the double bonds.

The double bonds themselves exhibit different reactivities. The terminal double bond is generally more accessible for certain reactions. The telomerization of butadiene with water, a primary industrial synthesis route for this compound, is catalyzed by palladium complexes and can produce byproducts such as 3,8-octadien-1-ol, demonstrating the potential for different regiochemical outcomes. vulcanchem.com

Furthermore, functional group interconversions can be designed to proceed in a stepwise manner. For example, this compound can be converted to 1,9-nonanediamine through a sequence of reactions: acid-catalyzed isomerization to 7-octenal, followed by hydroformylation to 1,9-nonanedialdehyde, and finally reductive amination. vulcanchem.comgoogle.com This pathway demonstrates a series of chemo- and regioselective transformations where each step targets a specific part of the molecule.

Nucleophilic Substitution and Addition Reactions involving this compound

The hydroxyl group and the diene moiety of this compound are both susceptible to nucleophilic attack, albeit through different mechanisms, leading to a variety of important chemical transformations.

Elaboration via Hydroxyl Group Functionalization

The primary hydroxyl group of this compound can be readily functionalized through nucleophilic substitution reactions. A common transformation is its conversion to a better leaving group, such as a bromide or chloride, to facilitate subsequent nucleophilic attack. For instance, octa-2,7-dien-1-yl bromide or chloride can be used in the alkylation of succinic anhydride (B1165640) in the presence of a base like triethylamine.

Esterification is another key functionalization reaction. The acetate (B1210297) ester of this compound is a known derivative used in the fragrance and flavor industries. ontosight.ai This reaction involves the nucleophilic attack of the hydroxyl group on an acylating agent.

These functionalization reactions are crucial as they allow for the incorporation of the octadienyl chain into larger molecules. The resulting derivatives can then undergo further transformations, leveraging the reactivity of the preserved diene system.

Reactivity of the Diene Moiety in Cycloaddition and Polymerization

The two double bonds in this compound and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, the diene system reacts with a dienophile to form a cyclic compound. For example, this compound or its derivatives can act as the diene in a reaction with maleic anhydride (the dienophile) to produce 3-(octa-2,7-dien-1-yl)dihydrofuran-2,5-dione. Such reactions are often facilitated by heat or Lewis acid catalysts. rsc.org

The double bonds also make this compound a potential monomer for polymerization reactions. cymitquimica.comvulcanchem.com The presence of two reactive sites allows for the formation of polymers with pendent double bonds in the side chains. These remaining double bonds can then be subjected to post-polymerization functionalization, such as conversion to hydroxyl groups. mdpi.com For instance, copolymers of 1,7-octadiene (B165261) (a related diene) and 1-octene (B94956) have been synthesized and subsequently functionalized. mdpi.comscirp.org While direct polymerization of this compound can be challenging due to the reactive hydroxyl group, its derivatives are valuable in creating functional polymers. mdpi.com

Applications of 2,7 Octadien 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Molecules

The structural features of 2,7-octadien-1-ol make it an ideal starting material for the synthesis of complex, biologically active compounds. Its double bonds and hydroxyl group provide multiple sites for functionalization, enabling the construction of intricate molecular architectures.

Construction of Pheromones and Semiochemicals

This compound is a key building block in the synthesis of various insect pheromones and semiochemicals, which are crucial for pest management strategies. researchgate.net For instance, it has been utilized as a starting material for the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of the queen honeybee (Apis mellifera L.). researchgate.net The synthesis involves key steps such as partial ozonolysis of a corresponding carbonyl compound derived from this compound. researchgate.net

Research has also demonstrated the use of related octadienol structures in synthesizing pheromone components. For example, (E)-3,7-dimethyl-2,7-octadien-1-ol is a precursor to (E)-3,7-dimethyl-2,7-octadien-1-yl propionate, a potent attractant for the male San Jose scale. google.com Similarly, (2E,4E)-2,4-octadien-1-ol serves as an intermediate in the synthesis of sex pheromone components for sphingid moths. alfa-chemistry.com The synthesis of 2-methyl-6-methylene-2,7-octadien-4-ol, a pheromone of the pine engraver beetle Ips paraconfusus, further highlights the utility of octadienol derivatives in creating these semiochemicals. acs.org

Role in the Synthesis of Other Natural Products

Beyond pheromones, this compound is a valuable precursor for other natural products. researchgate.net For example, it is a starting point for the synthesis of 7-octenal, a naturally occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis. scielo.brgoogle.com The isomerization of this compound is a key step in producing this aldehyde. scielo.br

Building Block for Fine Chemicals and Specialty Polymers

The reactivity of this compound makes it an important intermediate in the production of various fine chemicals and serves as a monomer for the development of advanced polymers. googleapis.comvulcanchem.com

Synthesis of Linear Alcohols (e.g., 1-Octanol)

A significant application of this compound is its conversion to 1-octanol (B28484) through hydrogenation. rsc.orgprepchem.com This process involves the saturation of the two carbon-carbon double bonds in the this compound molecule. prepchem.com The hydrogenation can be carried out using catalysts such as nickel-on-diatomaceous earth. prepchem.com In a documented procedure, the hydrogenation of an octadienol mixture at 160°C and a hydrogen pressure of 10 kg/cm ² resulted in an average conversion of 98.5% to octanols. prepchem.com 1-Octanol is a valuable chemical used as a starting material for plasticizers like dioctyl phthalate. prepchem.com

Table 1: Hydrogenation of this compound to 1-Octanol

| Parameter | Value |

|---|---|

| Starting Material | This compound mixture |

| Catalyst | Nickel-on-diatomaceous earth |

| Temperature | 160°C |

| Hydrogen Pressure | 10 kg/cm ² (gauge) |

| Conversion to Octanols | 98.5% |

Data from a specific experimental procedure. prepchem.com

Production of Dialdehydes and Diamines (e.g., 1,9-Nonanedial, 1,9-Nonanediamine)

This compound is a precursor for the synthesis of important bifunctional molecules like 1,9-nonanedial and 1,9-nonanediamine. googleapis.comvulcanchem.com The synthesis pathway involves several steps:

Isomerization: this compound is first isomerized to 7-octen-1-al. googleapis.comgoogle.com This reaction is typically carried out in the gaseous phase using a copper-based catalyst. google.com

Hydroformylation: The resulting 7-octen-1-al is then converted to 1,9-nonanedial through a hydroformylation reaction, which involves reacting it with a mixture of hydrogen and carbon monoxide. googleapis.comgoogle.comgoogle.com

Reductive Amination: Finally, 1,9-nonanedial can be converted to 1,9-nonanediamine through a reductive amination reaction. googleapis.comvulcanchem.com

1,9-Nonanediamine is a valuable monomer used in the production of polymers. googleapis.com

Table 2: Synthesis of 1,9-Nonanedial from this compound via Hydroformylation

| Catalyst System | Conversion of this compound | Selectivity to 1,9-nonanedial | Selectivity to 9-hydroxy-7-nonen-1-al |

|---|---|---|---|

| Rhodium complex | 93% | 28% | 52% |

| HRh(CO)(PPh₃)₃ | 97% | 32% | 51% |

Data from specific experimental examples. google.com

Development of Advanced Polymer Scaffolds

The presence of double bonds in this compound makes it susceptible to polymerization, allowing for its use in creating advanced polymer scaffolds. cymitquimica.comontosight.ai While specific details on the direct polymerization of this compound are limited in the provided search results, its derivative, 1,9-nonanediamine, is explicitly mentioned as a monomer for polymers. googleapis.com The synthesis of this diamine from this compound underscores its indirect but crucial role in polymer chemistry. googleapis.comvulcanchem.com The ability to create bifunctional monomers like 1,9-nonanediamine opens up possibilities for producing polyesters and other polymers with specific properties. prepchem.com

Strategic Utility in Multi-Step Organic Synthesisacs.org

The unique structure of this compound makes it an important intermediate in synthetic chemistry. researchgate.net Its ability to undergo a variety of reactions, such as oxidation, reduction, and isomerization, makes it a valuable precursor for a wide range of organic compounds. researchgate.net The presence of both an alcohol functional group and two double bonds allows for selective transformations, providing chemists with a powerful tool for constructing complex molecules. researchgate.netsemanticscholar.org

Access to Functionalized Octane Derivativesacs.orgresearchgate.net

A primary application of this compound in synthetic organic chemistry is its role as a precursor to a variety of functionalized linear C8 and C9 compounds. The reactivity of its terminal double bond and hydroxyl group can be selectively exploited to introduce new functional groups, leading to a diverse array of derivatives.

One of the most significant industrial transformations of this compound is its isomerization to 7-octenal. researchgate.netjst.go.jp This reaction, often catalyzed by copper-based systems, repositions the functionality within the carbon chain, converting the dienol into an unsaturated aldehyde. kisti.re.kr This aldehyde, 7-octenal, serves as a crucial stepping stone for further synthetic elaborations. For instance, it can be subsequently converted into 1,9-nonanedial through a hydroformylation reaction. jst.go.jp This process adds a formyl group and hydrogen across the terminal double bond, extending the carbon chain by one and yielding a dialdehyde.

Furthermore, this 1,9-nonanedial can be transformed into 1,9-nonanediamine via reductive amination. jst.go.jp This diamine is a valuable monomer used in the production of polymers. researchgate.net In a different synthetic route, the double bonds of this compound can be reduced through hydrogenation to produce 1-octanol, a saturated primary alcohol. acs.org These transformations highlight the utility of this compound as a versatile platform for generating a series of important linear aliphatic compounds.

| Starting Material | Reaction | Product | Catalyst/Reagents |

| This compound | Isomerization | 7-Octenal | Copper-based catalysts |

| 7-Octenal | Hydroformylation | 1,9-Nonanedial | Syngas (CO/H₂) |

| 1,9-Nonanedial | Reductive Amination | 1,9-Nonanediamine | H₂, Ammonia |

| This compound | Hydrogenation | 1-Octanol | Palladium (Pd) |

Contribution to Convergent Synthesis Strategiesacs.org

In addition to serving as a precursor for linear functionalized molecules, this compound and its derivatives are valuable building blocks in convergent synthesis strategies. Convergent synthesis involves the independent synthesis of complex fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for the synthesis of large and complex molecules than a linear approach.

The work of Jiro Tsuji and his collaborators provides a compelling example of this strategy, utilizing butadiene telomers, such as derivatives of this compound, in the synthesis of macrocyclic lactones. acs.orgiupac.org For instance, the synthesis of recifeiolide, a 12-membered macrocyclic lactone, was achieved using a C8 building block derived from the telomerization of butadiene. iupac.org

| Target Molecule | Key Building Block (from Butadiene Telomerization) | Synthetic Strategy | Reference |

| Recifeiolide | 9-Nitro-1,6-decadiene | Intramolecular cyclization | iupac.org |

| Macrocyclic Lactones | ω-Haloalkyl phenylthioacetates derived from butadiene telomers | Intramolecular alkylation | acs.org |

Catalysis Research and Mechanistic Investigations in 2,7 Octadien 1 Ol Chemistry

Homogeneous Catalysis for 2,7-Octadien-1-OL Synthesis and Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the predominant method for the industrial synthesis of this compound, primarily through the telomerization of butadiene. rsc.org This approach allows for high selectivity and activity under relatively mild conditions.

The most important industrial method for synthesizing this compound is the palladium-catalyzed telomerization of butadiene with water. This reaction involves the coupling of two butadiene molecules with a water molecule to form the target octadienol. The efficiency and selectivity of this process are highly dependent on the structure of the palladium catalyst and the reaction conditions.

The catalytic cycle is believed to involve the oxidative coupling of two butadiene molecules to a low-valent palladium(0) center, forming a palladium-(η³,η¹-octadienediyl) intermediate. researchgate.net The nature of the ligands coordinated to the palladium atom is critical in steering the reaction pathway. Palladium precursors with weakly coordinated ligands, such as [Pd(OAc)₂] and [Pd(acac)₂], are often preferred over those with strongly coordinating halogen ligands. nih.gov The use of a Pd(0) precursor, [Pd(dba)₂], has been shown to give excellent results, highlighting the importance of the Pd(0) species in the catalytic cycle. nih.gov

The structure-activity relationship is evident when examining the influence of different phosphine (B1218219) ligands on the catalyst's performance. For instance, in the telomerization of butadiene with methanol (B129727), a similar reaction, the choice of ligand significantly impacts the yield and selectivity.

Table 1: Effect of Ligand Structure on Palladium-Catalyzed Telomerization of 1,3-Butadiene (B125203) with Methanol

| Ligand | Catalyst System | Temperature (°C) | Yield of 1-methoxy-2,7-octadiene (B8591526) (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Di-n-propyl(difuryl)phosphine (L13) | Pd(OAc)₂ / L13 | 25 | 95 | >99 (Z-isomer) | rsc.org |

| Tri-p-tolylphosphine (B94635) | Pd(C₃H₅)Cp / Ligand | N/A | 80 | N/A | chinesechemsoc.org |

| Tris(o-methoxyphenyl)phosphine (TOMPP) | Pd(acac)₂ / TOMPP | <2h reaction time | >98 | N/A | researchgate.net |

| Triphenylphosphine (TPP) | Pd-TPP | N/A | N/A | ~87 | researchgate.net |

As shown in the table, novel difuryl-alkyl-phosphines, particularly the n-propyl derivative (L13), have demonstrated exceptional activity, achieving a 95% yield at room temperature. rsc.org The steric and electronic properties of the ligands play a crucial role; for example, increasing the steric hindrance on alkyl-bearing phosphine ligands can lead to a decrease in yield. rsc.org The superiority of certain N-heterocyclic carbene (NHC) ligands like IMes over traditional phosphines like TPP in terms of selectivity is also evident. researchgate.net

While palladium dominates the synthesis of this compound, rhodium and cobalt catalysts are significant in its subsequent transformations, particularly in hydroformylation-hydrogenation tandem reactions. rsc.org Hydroformylation, or the oxo process, involves the addition of carbon monoxide and hydrogen (syngas) across a double bond to form an aldehyde. rsc.orgmt.com This can be followed by hydrogenation to yield an alcohol.

The application of this tandem reaction to this compound can produce valuable diols. rsc.org Cobalt catalysts, although requiring harsher conditions than rhodium, are notable for their hydrogenation activity, which allows for the direct conversion of olefins to alcohols. units.itgoogle.com For example, a cobalt catalyst modified with P(nOct)₃ has been used for the monohydroformylation-hydrogenation of this compound, yielding the desired diols. rsc.org

Rhodium catalysts are generally more active and selective for hydroformylation under milder conditions. rsc.orgmt.com However, their hydrogenation activity is typically lower than cobalt and is often suppressed by the presence of carbon monoxide. rsc.org The development of rhodium systems for tandem hydroformylation-hydrogenation often requires specific ligand design to enhance the hydrogenation step. units.it

The general mechanism for hydroformylation with these metals starts with the formation of a metal hydride species. rsc.org The alkene then coordinates to this active species, followed by hydride insertion to form a metal-alkyl intermediate. rsc.org Subsequent carbonyl insertion and hydrogenolysis release the final aldehyde product.

Ligands are not merely spectators in the catalytic process; they are crucial in controlling both the chemical and stereochemical outcomes of reactions involving this compound. The choice of ligand can direct a reaction towards a specific desired product over other possibilities.

In palladium-catalyzed reactions of butadiene, the ligand can determine whether the outcome is a 1,4-addition or a telomerization product. chinesechemsoc.orgchinesechemsoc.org For instance, using a bidentate phosphine ligand like DPEPhos favors the 1,4-addition pathway, while a monodentate ligand such as tri-p-tolylphosphine directs the reaction exclusively towards the telomerization product. chinesechemsoc.orgchinesechemsoc.org This demonstrates a clear switch in chemoselectivity based on ligand structure.

The ligand-to-metal ratio is also a critical parameter. In the telomerization of butadiene, a decline in yield was observed when the ligand-to-metal ratio deviated from the optimum. rsc.org Furthermore, the electronic properties of ligands are key. Electron-rich ligands, such as trialkylphosphines or certain N-heterocyclic carbenes, can enhance catalyst activity and influence selectivity. rsc.orgrsc.org For example, linear trialkylphosphines like PEt₃ and PBu₃ showed higher selectivity towards the desired 1-methoxy-2,7-octadiene compared to PPh₃, whereas bulkier phosphines like PCy₃ favored the formation of byproducts. rsc.orgrsc.org

In rhodium- and cobalt-catalyzed hydroformylation, ligands play a vital role in determining the ratio of linear to branched aldehyde products (regioselectivity). mt.comwiley-vch.de The use of bulky ligands can favor the formation of the linear aldehyde by sterically hindering the formation of the branched alkyl-metal intermediate. mt.com Bidentate phosphine ligands with specific "bite angles" have been designed to enhance regioselectivity in rhodium-catalyzed systems. u-tokyo.ac.jprsc.org

Table 2: Influence of Ligand Type on Chemoselectivity in Butadiene Reactions

| Catalyst System | Ligand Type | Ligand Example | Predominant Product Pathway | Reference |

|---|---|---|---|---|

| Chiral Amine / Palladium | Bidentate Phosphine | DPEPhos | 1,4-Addition | chinesechemsoc.orgchinesechemsoc.org |

| Chiral Amine / Palladium | Monodentate Phosphine | (p-Tol)₃P | Telomerization | chinesechemsoc.orgchinesechemsoc.org |

| Palladium | Triarylphosphine | PPh₃ | Telomerization (Moderate Selectivity) | researchgate.net |

Rhodium and Cobalt Catalysts in Hydroformylation-Hydrogenation Tandem Reactions

Heterogeneous Catalysis in this compound Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst separation and recycling. While homogeneous systems dominate the synthesis of this compound, heterogeneous catalysts are being actively researched for its synthesis and subsequent transformations.

Solid acid and base catalysts are employed in the transformation of this compound, most notably in its isomerization to 7-octen-1-al. google.comgoogle.com This isomerization is a key step in the production of derivatives like 1,9-nonanedialdehyde. vulcanchem.com

Catalysts comprising oxides of metals such as copper, chromium, and zinc have been shown to be effective for this isomerization. google.com These materials, which can act as dehydrogenation catalysts, facilitate the conversion of the allylic alcohol moiety of this compound into an aldehyde. google.comgoogle.com It is important to note that common hydrogenation catalysts like palladium or nickel are not suitable for this specific isomerization, as they lead to low yields of the desired product and numerous byproducts. google.com

Proton-exchanged montmorillonite (B579905) (H-mont), a type of clay, functions as a solid acid catalyst and has demonstrated outstanding activity in nucleophilic substitution reactions of various alcohols. acs.org Ion-exchange resins (IERs) also represent a class of solid catalysts, available as either acidic or basic forms, that can be used as catalysts or catalyst supports for various chemical transformations, including hydrogenation. mdpi.com

Immobilizing active metal species onto solid supports is a key strategy in heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

For the synthesis of this compound via butadiene telomerization with water, palladium anchored on montmorillonite has emerged as a promising heterogeneous catalyst. researchgate.net It exhibits good activity and selectivity, comparable to homogeneous palladium acetate (B1210297) catalysts, and crucially, it can be recycled without a significant loss in performance. researchgate.net Another example is a palladium-TPPTS catalyst heterogenized on KF/alumina, which proved effective and recyclable for the telomerization of butadiene with methanol. researchgate.net

Supported metal catalysts are also crucial for the hydrogenation of this compound and its derivatives. Palladium is a highly versatile and efficient hydrogenation catalyst, and supporting it on materials like activated carbon (Pd/C) or carbon nanotubes (Pd/CNTs) can enhance its performance by improving metal dispersion. semanticscholar.org The choice of support can influence the activity and selectivity of the catalyst. frontiersin.org For the selective hydrogenation of the aldehyde group in 7-octen-1-al to form 7-octen-1-ol, chromium oxide-based catalysts are preferred over palladium or nickel catalysts, which would also hydrogenate the carbon-carbon double bond. google.com

Table 3: Examples of Heterogeneous Catalysts in this compound Related Reactions

| Reaction | Catalyst | Support Material | Key Finding | Reference |

|---|---|---|---|---|

| Telomerization of Butadiene with Water | Palladium | Montmorillonite | Good activity and selectivity; recyclable. | researchgate.net |

| Isomerization of this compound | Copper-Chromium Oxide | None (Bulk) | Effective for isomerization to 7-octen-1-al. | google.com |

| Telomerization of Butadiene with Methanol | Palladium-TPPTS | KF/Alumina | Effective and recyclable catalyst system. | researchgate.net |

| Hydrogenation of C=C bonds | Palladium | Carbon Nanotubes | CNTs can be superior supports for Pd in hydrogenation. | semanticscholar.org |

Solid Acid and Base Catalysts

Advanced Mechanistic Studies of this compound Reactions

Advanced mechanistic studies are crucial for optimizing reaction conditions, enhancing selectivity, and designing more efficient catalysts for reactions involving this compound. These investigations delve into the intricate details of reaction pathways, the energetics of intermediates, and the real-time observation of catalytic species.

Kinetic Investigations and Reaction Pathway Elucidation

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, activation energies, and the influence of various parameters on the reaction pathway. The palladium-catalyzed telomerization of butadiene with water to produce this compound is a primary focus of such investigations.

Research has shown that the formation routes for products in the palladium-catalyzed telomerization mechanism are reversible. acs.org This includes the n/iso equilibration of telomer products, which, under certain catalytic conditions, can lead to the complete conversion to byproducts like 1,3,7-octatriene (B13812992) over time. acs.org The kinetics of subsequent reactions of this compound have also been explored. For instance, the kinetics of the oxidation of allylic primary alcohols, including structural analogs of this compound like nerol (B1678202) (cis-3,7-dimethyl-2,6-octadien-1-ol), have been analyzed using enzymatic catalysts. researchgate.net In one study, a novel nerol dehydrogenase (PmNeDH) was found to have a three-fold higher affinity for the cis-isomer nerol compared to its trans-isomer, geraniol (B1671447), highlighting the enzyme's stereospecificity. researchgate.net

Another study investigated the kinetics of reactions between ozone and various substituted olefins in aqueous solutions using the stopped-flow method, determining second-order rate constants. researchgate.net This type of kinetic data is essential for understanding the degradation pathways of unsaturated compounds like this compound in specific chemical environments.

Table 1: Selected Kinetic Data for Reactions of this compound Analogs

| Reactant/Enzyme | Reaction Type | Key Kinetic Parameter | Value | Finding | Source |

| ShAAO | Oxidation | kcat (for 3,7-dimethyl-2,6-octadien-1-ol) | 134 min⁻¹ | Demonstrates significant catalytic turnover for this structural class. | nih.gov |

| ShAAO | Oxidation | kcat (for 2,4-hexadien-1-ol) | 1050 min⁻¹ | Shows highest turnover number with polyunsaturated primary alcohols. | nih.gov |

| PmNeDH | Oxidation | Relative Affinity (Nerol vs. Geraniol) | ~3-fold higher for Nerol | Indicates high substrate specificity for the cis-isomer. | researchgate.net |

| Olefins | Ozonolysis | Reaction Order | Second-order | Reaction complies with a first-order dependence on ozone and olefin. | researchgate.net |

The reaction pathway for the telomerization of butadiene is generally accepted to proceed through key palladium intermediates. The process involves the oxidative cyclization of two butadiene molecules with the palladium catalyst to form a bis-π-allylpalladium intermediate. chinesechemsoc.org Subsequent nucleophilic attack by water leads to the formation of the this compound product. The selectivity towards the linear product (this compound) versus its branched isomer (3-hydroxy-1,7-octadiene) is highly dependent on the catalyst system, particularly the nature of the phosphine ligands used. rsc.org

Computational Chemistry and Theoretical Modeling of Reaction Intermediates and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of complex catalytic reactions like the telomerization of butadiene. These studies provide detailed insights into the geometry, stability, and energetics of reaction intermediates and transition states that are often difficult to characterize experimentally.

DFT calculations have been employed to model the key species in the palladium-catalyzed telomerization. csic.esresearchgate.net Studies have focused on the stability of the crucial catalytic intermediate, cis-[Pd((1–3η)-octa-2,7-dien-1-yl)(L)₂]⁺, where L is a phosphine ligand like tris(2-methoxyphenyl)phosphine (B1216234) (TOMPP). acs.org The stability of this bis-phosphine complex is shown to be highly dependent on the solvent composition, which in turn influences the regioselectivity of the reaction. acs.org

Theoretical calculations have shown that in the C-C coupling step of butadiene, the coordination of one trans- and one cis-butadiene in a syn orientation forms the most stable intermediate and is favorable both kinetically and thermodynamically. researchgate.net Computational studies comparing different catalytic systems, such as those with phosphine versus N-heterocyclic carbene (NHC) ligands, help in understanding the origins of their differing activities and selectivities. researchgate.netacs.org

In a diverted telomerization reaction using aryl boronic derivatives, DFT was used to predict the geometry of reagents, transition states, and products. csic.esacs.org These calculations supported a mechanism where the initial steps mirror the classical telomerization, but the final coupling involves the aryl group instead of a traditional nucleophile. acs.org The calculations revealed an energy barrier of 20 kcal/mol for the dimerization step leading to the key π-allyl palladium intermediate. csic.es

Table 2: Computational Insights into Butadiene Telomerization

| Computational Method | System Studied | Key Finding | Source |

| DFT | Pd/phosphine & Pd/carbene catalysts | C-C coupling of trans-syn and cis-syn butadiene is kinetically and thermodynamically favored. | researchgate.net |

| DFT | Pd/TOMPP catalyst | Stability of the cis-[Pd(octadienyl)(TOMPP)₂]⁺ intermediate dictates regioselectivity. | acs.org |

| DFT | Pd-catalyzed aryl-coupled telomerization | Predicted a 20 kcal/mol energy barrier for the initial C-C bond formation (dimerization) step. | csic.es |

| QM/MM | Linalool dehydratase-isomerase (LinD) | Elucidated the catalytic mechanism for the hydration of β-myrcene and isomerization to geraniol, a structural analog. | researchgate.net |

Spectroscopic Techniques for In-Situ Mechanistic Probing

Spectroscopic methods applied in-situ (under reaction conditions) are powerful tools for directly observing reactive intermediates and tracking the progress of a reaction in real-time. For the synthesis of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly prominent.

Mechanistic studies have utilized detailed 1D and 2D NMR spectroscopy to characterize key catalytic intermediates. acs.org For example, the crotyl analogue cis-[Pd((1–3η)-but-2-en-1-yl)(TOMPP)₂]BF₄ was synthesized as a model for the octadienyl intermediate and fully characterized, providing structural insights into the active catalyst state. acs.org

In recent studies of diverted telomerization reactions, in-situ ³¹P NMR was used to monitor the catalytic species. csic.es These experiments showed that the observable palladium-phosphine species were identical in both the classical telomerization with methanol and the diverted reaction with aryl boronic derivatives, suggesting a common initial pathway. csic.es Similarly, ¹¹B NMR spectroscopy was used to follow the consumption of the boronic ester reactant, confirming that the reaction proceeds through a common π-allyl palladium intermediate before the pathways diverge. acs.org

Table 3: Application of Spectroscopic Techniques in Mechanistic Studies

| Technique | Application | Mechanistic Insight | Source |

| 2D NMR (¹H, ¹³C, ³¹P) | Characterization of Pd-allyl complexes | Provided detailed structural assignment of model intermediates, confirming the geometry of the catalyst. | acs.org |

| In-situ ³¹P NMR | Monitoring Pd-phosphine catalysts | Showed that the same catalytic species are present in classical and diverted telomerization reactions. | csic.es |

| In-situ ¹¹B NMR | Tracking boronic ester consumption | Confirmed that the reaction proceeds via an intermediate common to the classical telomerization pathway. | acs.org |

| ¹³C NMR | Product characterization | Used to verify the structure of this compound by identifying olefinic protons and hydroxyl groups. | vulcanchem.com |

Catalyst Recycling and Sustainability in this compound Production

The industrial production of this compound relies on expensive palladium catalysts, making their efficient recovery and recycling a critical aspect of process economics and sustainability. wipo.intgoogleapis.com Significant research has focused on developing systems that facilitate high catalyst recovery rates without compromising activity or selectivity.

A leading strategy involves performing the telomerization in a biphasic system, typically an aqueous/organic system. juniperpublishers.com The palladium catalyst is rendered water-soluble through the use of sulfonated phosphine ligands, such as tris(m-sulfonatophenyl)phosphine (TPPTS). vulcanchem.comgoogleapis.com This confines the catalyst to the aqueous phase, while the this compound product resides primarily in the organic phase, allowing for simple separation.

Further innovation in this area includes the use of carbon dioxide to mediate phase separation. vulcanchem.comwipo.int In a patented process, the telomerization reaction solution is mixed with a specific organic solvent, and under CO₂ pressure, the system separates into an organic phase containing the product and an aqueous phase containing the catalyst. googleapis.comgoogle.com This method not only enhances the selectivity for this compound but also allows for the recovery of the palladium catalyst with high efficiency. wipo.intgoogleapis.com Some protocols report catalyst recycling protocols achieving greater than 90% palladium recovery over multiple cycles. vulcanchem.com The use of sulfolane (B150427) as a solvent component has been shown to improve catalyst retention and reduce leaching into the product phase. vulcanchem.comjuniperpublishers.com These advancements contribute to a more sustainable and industrially viable method for producing this compound. wipo.int

Table 4: Catalyst Systems and Recycling Efficiency

| Catalyst System | Recycling Method | Key Features | Reported Efficiency | Source |

| Pd/Water-soluble triarylphosphine | Biphasic separation with CO₂ | Use of organic solvent with specific dielectric constant for phase separation. | High efficiency recovery of the aqueous catalyst phase. | wipo.intgoogleapis.comgoogle.com |

| Pd(OAc)₂/Triarylphosphine | Aqueous sulfolane solution | Product extracted with hexane; aqueous catalyst solution is recycled. | Enables catalyst reuse; selectivity to this compound of 92-94%. | juniperpublishers.com |

| Water-soluble Pd catalyst | CO₂-mediated two-phase telomerization | Sulfolane solvent improves catalyst retention and reduces leaching. | >90% Pd recovery over 10 cycles. | vulcanchem.com |

Stereochemical Control and Isomerism in 2,7 Octadien 1 Ol Chemistry

Considerations of (E)/(Z) Isomerism and Allylic Systems

2,7-Octadien-1-ol possesses two double bonds, one at the C2 position and another at the C7 position. cymitquimica.com The double bond at the C2 position can exist as either an (E) (trans) or (Z) (cis) isomer, leading to geometric isomerism. This is a key structural feature that significantly affects the molecule's shape and reactivity. The molecule is an allylic alcohol, meaning the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is crucial as it influences the compound's reactivity, particularly in isomerization and substitution reactions. google.com

The industrial synthesis of this compound often involves the telomerization of butadiene with water, a process catalyzed by palladium complexes. googleapis.comvulcanchem.com This reaction can yield a mixture of (E) and (Z) isomers, and controlling the stereoselectivity is a significant consideration in synthetic design. The specific isomer produced can be influenced by the choice of catalyst and reaction conditions.

The allylic nature of this compound is central to its isomerization to 7-octenal, a valuable intermediate in the production of other chemicals. google.comgoogleapis.com This isomerization formally involves the dehydrogenation of the allylic alcohol to form 2,7-octadien-1-al, followed by the hydrogenation of the conjugated double bond. google.com The geometry of the starting dienol can influence the efficiency and outcome of this and other reactions.

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound and its derivatives is a significant focus of research, particularly when targeting specific biological activities. While the parent compound is often produced as a mixture of isomers, methodologies have been developed to synthesize specific stereoisomers of related octadienols. For instance, the synthesis of (Z)-3,7-dimethyl-2,7-octadien-1-yl propanoate, a pheromone component, was achieved through a multi-step isomerization of the C6 double bond in nerol (B1678202). researchgate.net

The stereoselective synthesis of related compounds, such as the Cecropia juvenile hormone from geraniol (B1671447) (3,7-dimethyl-trans-2,6-octadien-1-ol), highlights the importance of controlling double bond geometry and chirality to achieve high yields of the desired biologically active molecule. pnas.org Advances in catalytic systems, including the use of palladium complexes with specific phosphine (B1218219) ligands, have improved the selectivity of reactions like telomerization, which can be adapted to favor the formation of one isomer over another. googleapis.comvulcanchem.com

The development of stereoselective synthetic routes is crucial for producing compounds with defined three-dimensional structures, which is often a prerequisite for potent and specific biological activity.

Impact of Chirality on Reactivity and Biological Function (e.g., related Pheromones)

While this compound itself is not chiral unless substituted, many of its biologically active derivatives, particularly insect pheromones, are. Chirality plays a pivotal role in the biological function of these molecules, as insects' olfactory receptors are often highly sensitive to the specific stereochemistry of a pheromone. researchgate.netnih.gov

For example, the aggregation pheromones of Ips bark beetles include the chiral monoterpenoid alcohols ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol) and ipsenol (B191551) (2-methyl-6-methylene-7-octen-4-ol). purdue.edupnas.org Different species, and even different populations within a species, produce and respond to specific enantiomeric ratios of these pheromones. purdue.edu The biological activity of these pheromones is directly linked to their absolute configuration. nih.gov

The synthesis and bioassays of stereoisomers are essential for understanding these structure-activity relationships. researchgate.net In many cases, only one enantiomer of a chiral pheromone is biologically active, while the other may be inactive or even inhibitory. researchgate.net For instance, in the case of the olive fruit fly pheromone, the (R)-isomer is active for males, while the (S)-isomer is active for females. nih.gov The specific enantiomeric composition of a pheromone blend can be critical for species recognition and mating behavior. researchgate.net This highlights the profound impact of chirality on the biological function of compounds structurally related to this compound.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 2,7-Octadien-1-OL Chemistry

The industrial synthesis of this compound is primarily achieved through the telomerization of butadiene with water, a reaction catalyzed by palladium complexes. vulcanchem.com Current research aims to enhance the efficiency and sustainability of this process by exploring new catalytic systems.

Biocatalysis and Enzyme-Mediated Transformations

The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. Lipases, in particular, have shown promise in the catalysis of reactions involving alcohols like this compound. For instance, lipase-catalyzed transesterification is a known method for producing esters from alcohols. researchgate.net Research in this area focuses on identifying and optimizing enzymatic processes for the transformation of this compound and its derivatives. This includes the kinetic resolution of chiral alcohols using lipases, such as Candida antarctica lipase (B570770) B, to produce enantiomerically pure compounds. researchgate.net The development of enzyme-mediated processes for the synthesis of valuable compounds from this compound is an active area of investigation. google.com

| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product(s) | Research Focus |

| Pseudomonas sp. M1 | Hydroxylation | β-Myrcene | (E)-2-methyl-6-methylen-2,7-octadien-1-ol | Biotransformation of terpenes. researchgate.netresearchgate.net |

| Candida antarctica lipase B | Transesterification | Racemic alcohols, Vinyl acetate (B1210297) | Enantiomerically pure alcohols and esters | Kinetic resolution and stereoselective synthesis. researchgate.net |

| Phospholipase A1 (PLA1) | Acidolysis | Phosphatidylcholine, Nervonic acid | Structured phosphatidylcholine | Incorporation of fatty acids into phospholipids. mdpi.com |

Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, research is focused on developing more environmentally friendly methods for the synthesis of this compound and its derivatives. ijnc.irmdpi.comresearchgate.netsolubilityofthings.com This includes the use of water as a solvent, the development of recyclable catalysts, and the optimization of reaction conditions to minimize waste and energy consumption. ijnc.irrsc.org

A significant area of focus is the telomerization of butadiene. rsc.orgresearchgate.netresearchgate.net Researchers are investigating heterogeneous catalysts, such as palladium supported on layered double hydroxides (LDH), to facilitate catalyst recovery and reuse. acs.org The use of water-soluble ligands, like triarylphosphines with sulfonate groups, in palladium-catalyzed telomerization in aqueous systems is another promising approach to enhance catalyst recovery and product selectivity. googleapis.comgoogle.comwipo.int The choice of ligands, such as phosphines and N-heterocyclic carbenes (NHCs), plays a crucial role in the activity and selectivity of the palladium catalyst. researchgate.netjuniperpublishers.com Furthermore, the telomerization of butadiene with renewable resources like starch and other polyols is being explored as a sustainable route to new functional materials.

| Catalytic System | Reaction | Key Features |

| Palladium/Triarylphosphine in water | Telomerization of butadiene with water | High selectivity for this compound, catalyst recycling. googleapis.comgoogle.comwipo.int |

| Palladium/TOMPP | Telomerization of butadiene with alcohols | High yields and turnover frequencies. rsc.org |

| Palladium/TPPTS on LDH | Telomerization of butadiene with biomass-derived alcohols | Heterogeneous catalysis, catalyst reuse. acs.org |

| Palladium/N-heterocyclic carbene | Telomerization of butadiene with alcohols | Improved regioselectivity compared to phosphine (B1218219) catalysts. researchgate.net |

| Copper chromite | Isomerization | Gas-phase conversion to 7-octen-1-al. google.com |

Exploration of New Synthetic Applications for this compound

This compound is a valuable precursor for the synthesis of various industrially important chemicals. A key application is its isomerization to 7-octen-1-al, which can be further converted to 1,9-nonanedial and subsequently to 1,9-nonanediamine, a monomer used in polymer production. vulcanchem.comgoogleapis.comgoogle.com

Future research is aimed at discovering new synthetic pathways and derivatives from this compound. This includes exploring its use in the synthesis of fine chemicals, fragrances, and new polymer monomers. vulcanchem.com The double bonds and the hydroxyl group in this compound offer multiple sites for chemical modification, including oxidation, reduction, and substitution reactions. The development of selective transformations of this compound will open up new avenues for its application in organic synthesis.

| Derivative | Synthetic Pathway from this compound | Potential Application |

| 7-Octen-1-al | Isomerization | Intermediate for 1,9-nonanedial synthesis. googleapis.comgoogle.comscielo.br |

| 1,9-Nonanediamine | Isomerization, hydroformylation, reductive amination | Monomer for polymer synthesis. vulcanchem.comgoogleapis.com |

| Octadienyl ethers | Telomerization of butadiene with alcohols | Fine chemicals. researchgate.netjuniperpublishers.com |

| N-2,7-octadienyl-p-toluenesulfonamide | Reaction with p-toluenesulfonamide | Chemical intermediate. lookchem.com |

Advanced Characterization Techniques for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms is crucial for optimizing catalytic processes and designing new catalysts. Advanced characterization techniques are being employed to study the intermediates and transition states in reactions involving this compound. acs.org

In-situ spectroscopic methods, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, are powerful tools for monitoring reactions in real-time. acs.orggoogle.com For instance, in-situ ³¹P NMR and ¹¹B NMR have been used to study the intermediates in the palladium-catalyzed telomerization of butadiene. acs.org These techniques provide valuable insights into the catalyst's behavior and the reaction pathway, helping to elucidate the factors that control selectivity and activity.

Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental studies provides a powerful approach to understanding and predicting chemical reactivity. Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of catalytic reactions. acs.orgfigshare.com

DFT studies on the palladium-catalyzed telomerization of butadiene have provided detailed energy profiles of the catalytic cycle, identifying the rate-determining and selectivity-determining steps. acs.orgfigshare.comfigshare.com These computational insights help to explain experimental observations, such as the effect of ligand concentration on product selectivity. acs.org The synergy between computational predictions and experimental validation is expected to accelerate the discovery and development of new and improved catalytic systems for the synthesis and transformation of this compound. acs.org

Q & A

Q. Table 1: Key Catalytic Conditions for Isomerization

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Copper-based (reduced) | |

| Temperature Range | 150–250°C | |

| Reactor Type | Fixed-bed | |

| Selectivity for 7-Octenal | >90% |

Basic: How should researchers characterize the purity and structural identity of newly synthesized this compound?

Methodological Answer:

Follow IUPAC and journal-specific guidelines (e.g., Russian Chemical Bulletin):

- Elemental Analysis : Confirm composition (e.g., C, H, O) with deviations ≤0.3% from theoretical values .

- Spectroscopy : Use H/C NMR to verify olefinic protons (δ 5.0–5.5 ppm) and hydroxyl groups (δ 1.5–2.5 ppm). Compare with NIST spectral databases .

- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect isomers .

- Thermodynamic Data : Report boiling point (110–112°C) and density (0.9980 g/cm³) to align with literature .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer:

Key properties include:

- Boiling Point : 110–112°C (critical for distillation purification) .

- Stability : Light-sensitive; store in amber vials under inert gas to prevent degradation .

- Solubility : Miscible in polar solvents (e.g., ethanol, acetone) but immiscible in water .

- Thermal Conductivity : Use differential scanning calorimetry (DSC) to monitor exothermic decomposition above 200°C .